molecular formula C18H11Cl2NO3 B2426271 (E)-3-(2,3-dichlorophenyl)-N-(2-oxo-2H-chromen-3-yl)acrylamide CAS No. 330664-04-5

(E)-3-(2,3-dichlorophenyl)-N-(2-oxo-2H-chromen-3-yl)acrylamide

Cat. No.: B2426271
CAS No.: 330664-04-5
M. Wt: 360.19
InChI Key: MOJSZOWHHJAGBS-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2,3-dichlorophenyl)-N-(2-oxo-2H-chromen-3-yl)acrylamide is a useful research compound. Its molecular formula is C18H11Cl2NO3 and its molecular weight is 360.19. The purity is usually 95%.
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Scientific Research Applications

Polymer Science and Materials Engineering

  • Corrosion Inhibition : Research by Baskar et al. (2014) on photo-cross-linkable polymers, including similar compounds, has demonstrated significant efficiency in inhibiting mild steel corrosion in hydrochloric acid medium. These polymers, synthesized through click chemistry, offer advancements in corrosion protection technologies, particularly for industrial applications where metal preservation is critical (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).

  • Polymer Functionalization and Material Enhancement : The development of novel polymeric materials with enhanced properties is a key area of application. For example, UV-induced graft polymerization techniques involving acrylamide have been employed to modify cellulose, creating materials with improved attributes, such as antibacterial properties. This method, involving the immobilization of photo-initiators like benzophenone, showcases the versatility of acrylamide derivatives in materials science (Hong, Liu, & Sun, 2009).

Biochemistry and Chemical Sensing

  • Protein Fluorescence Quenching : Acrylamide derivatives have been utilized as efficient quenchers in studies of protein fluorescence. These compounds can discriminate the exposure degree of tryptophan residues in proteins, offering a valuable tool for understanding protein structure and dynamics. This approach is instrumental in monitoring conformational changes and binding events in proteins, providing insights into their functional mechanisms (Eftink & Ghiron, 1976).

  • Fluorescent Probing for Cysteine : A study by Dai et al. (2014) introduced a coumarin-based fluorescent probe for sensing cysteine with high selectivity. This application underscores the potential of (E)-3-(2,3-dichlorophenyl)-N-(2-oxo-2H-chromen-3-yl)acrylamide derivatives in developing selective sensors for biomolecules, enabling their detection in complex biological matrices and live cell imaging (Dai, Wu, Wang, Tian, Xu, Wang, Miao, & Zhao, 2014).

Properties

IUPAC Name

(E)-3-(2,3-dichlorophenyl)-N-(2-oxochromen-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2NO3/c19-13-6-3-5-11(17(13)20)8-9-16(22)21-14-10-12-4-1-2-7-15(12)24-18(14)23/h1-10H,(H,21,22)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJSZOWHHJAGBS-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C=CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)/C=C/C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.